molecular formula C6H12N2O B137324 4-Ethylpiperazin-2-one CAS No. 155595-73-6

4-Ethylpiperazin-2-one

Cat. No.: B137324
CAS No.: 155595-73-6
M. Wt: 128.17 g/mol
InChI Key: PEOVTXAOQZOBEY-UHFFFAOYSA-N
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Description

4-Ethylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring with an ethyl group attached to the nitrogen atom at the fourth position. This compound is known for its presence in various pharmacologically active molecules, particularly those with neurological activity, such as anticonvulsants, antihistamines, and antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazin-2-one can be achieved through several methods:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

    Ugi Reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the piperazine ring.

    Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

    Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

4-Ethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different piperazine derivatives.

    Substitution: The ethyl group or other substituents on the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    N-oxides: Formed through oxidation.

    Reduced Piperazine Derivatives: Formed through reduction.

    Substituted Piperazines: Formed through substitution reactions.

Scientific Research Applications

4-Ethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticonvulsant properties.

    Medicine: Incorporated into drug design and development for its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

4-Ethylpiperazin-2-one can be compared with other piperazine derivatives, such as:

    Piperazine: The parent compound with a simple piperazine ring.

    1-Methylpiperazine: A derivative with a methyl group at the nitrogen atom.

    4-Methylpiperazine: A derivative with a methyl group at the fourth position.

Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity compared to other piperazine derivatives .

Properties

IUPAC Name

4-ethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVTXAOQZOBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-oxopiperazine (1.07 g), iodoethane (1.72 g) and potassium carbonate (2.76 g) in acetonitrile (50 mL) was stirred at 55° C. for 3 hours. After cooling, the mixture was filtered and the filtrate was concentrated in vacuo. The residue was triturated with DCM and filtered and the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica, eluting with a mixture of methanol and DCM with a gradient of 0-40% to give 4-ethylpiperazin-2-one (0.991 g) as a colourless oil.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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